molecular formula C11H15NO2 B1620752 N-(4-hydroxyphenyl)pentanamide CAS No. 84928-26-7

N-(4-hydroxyphenyl)pentanamide

Cat. No. B1620752
CAS RN: 84928-26-7
M. Wt: 193.24 g/mol
InChI Key: ZPUFUUFLTKLBOV-UHFFFAOYSA-N
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Description

“N-(4-hydroxyphenyl)pentanamide” is a chemical compound with the molecular formula C11H15NO2 . It has an average mass of 193.242 Da and a Monoisotopic mass of 193.110275 Da .


Molecular Structure Analysis

The InChI code for “N-(4-hydroxyphenyl)pentanamide” is 1S/C11H15NO2/c1-2-3-4-11(14)12-9-5-7-10(13)8-6-9/h5-8,13H,2-4H2,1H3,(H,12,14) . This code provides a specific identifier for the molecular structure of the compound.


Physical And Chemical Properties Analysis

“N-(4-hydroxyphenyl)pentanamide” has a molecular weight of 193.24200 . The compound has a PSA of 49.33000 and a LogP of 2.59390 .

Scientific Research Applications

1. Antiviral Activity Against Dengue Virus

  • Application Summary: N-(4-hydroxyphenyl)pentanamide (4-HPR, or fenretinide) has shown promising in vitro and in vivo antiviral activity against a range of flaviviruses, including the dengue virus .
  • Methods of Application: The study evaluated the in vivo exposure profile of a 4-HPR dosage regime previously shown to be effective in a mouse model of severe dengue virus (DENV) infection . It compared this to an existing formulation for human clinical use for other indications and developed/characterised self-emulsifying lipid-based formulations of 4-HPR to enhance 4-HPR in vivo exposure .
  • Results: Pharmacokinetic analysis suggested that effective plasma concentrations could be achieved with the clinical formulation, while novel lipid-based formulations achieved > 3-fold improvement . Additionally, 4-HPR exposure was found to be limited by both solubility and first-pass intestinal elimination but could be improved through inhibition of cytochrome P450 (CYP) metabolism .

2. Neuropeptide Y Y1 Receptor Antagonist

  • Application Summary: 5-Carbamimidamido-2-(2,2-diphenylacetamido)-N-[(4-hydroxyphenyl)methyl]pentanamide (BIBP 3226) is a selective NPY Y1 receptor antagonist . Neuropeptide Y (NPY) is a peptide widely distributed throughout the body that is involved in various physiological processes, including the regulation of feeding behavior and energy homeostasis .

3. Antiviral Activity Against a Range of Flaviviruses

  • Application Summary: N-(4-hydroxyphenyl)pentanamide (4-HPR, or fenretinide) has shown promising in vitro and in vivo antiviral activity against a range of flaviviruses .
  • Methods of Application: The study evaluated the in vivo exposure profile of a 4-HPR dosage regime previously shown to be effective in a mouse model of severe dengue virus (DENV) infection . It compared this to an existing formulation for human clinical use for other indications and developed/characterised self-emulsifying lipid-based formulations of 4-HPR to enhance 4-HPR in vivo exposure .
  • Results: Pharmacokinetic analysis suggested that effective plasma concentrations could be achieved with the clinical formulation, while novel lipid-based formulations achieved > 3-fold improvement . Additionally, 4-HPR exposure was found to be limited by both solubility and first-pass intestinal elimination but could be improved through inhibition of cytochrome P450 (CYP) metabolism .

4. Biomedical Potential of Chitosan-N-(4-hydroxyphenyl)-methacrylamide Conjugate

  • Application Summary: A green method was developed to fabricate a novel CS modified N-(4-hydroxyphenyl)-methacrylamide conjugate (CSNHMA) and to evaluate its biomedical potential .
  • Methods of Application: CSNHMA has been prepared by a simple method via aza Michael addition reaction between CS and N-(4-hydroxyphenyl)-methacrylamide (NHMA) in ethanol .

5. Treatment of Toxocara Canis Infections

  • Application Summary: N-(4-hydroxyphenyl)pentanamide has been evaluated in vitro against the nematode Toxocara canis, a common ascarid roundworm of domestic animals that can infect humans .
  • Results: Similar to albendazole, bioassays showed that N-(4-hydroxyphenyl)pentanamide affected the viability of parasites in a time- and concentration-dependent manner . It displayed a profile of lower cytotoxicity to human and animal cell lines than albendazole .

6. Drug and Gene Carrier

  • Application Summary: A novel CS modified N-(4-hydroxyphenyl)-methacrylamide conjugate (CSNHMA) has been prepared by a simple method via aza Michael addition reaction between CS and N-(4-hydroxyphenyl)-methacrylamide (NHMA) in ethanol . It was analyzed as a drug and gene carrier .

Safety And Hazards

The safety data sheet for “N-(4-hydroxyphenyl)pentanamide” can be found online . It’s important to handle the compound with care and follow all safety guidelines.

Future Directions

“N-(4-hydroxyphenyl)pentanamide” has been involved in various research studies . A compound with a similar structure, “N-(4-hydroxyphenyl)retinamide” or fenretinide, has shown promising in vitro and in vivo antiviral activity against a range of flaviviruses . This suggests potential future directions for the study and application of “N-(4-hydroxyphenyl)pentanamide”.

properties

IUPAC Name

N-(4-hydroxyphenyl)pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-2-3-4-11(14)12-9-5-7-10(13)8-6-9/h5-8,13H,2-4H2,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPUFUUFLTKLBOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60364998
Record name N-(4-hydroxyphenyl)pentanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60364998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-hydroxyphenyl)pentanamide

CAS RN

84928-26-7
Record name N-(4-hydroxyphenyl)pentanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60364998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
JC Duffy, JC Dearden, C Rostron - Journal of Pharmacy and …, 2001 - academic.oup.com
Many of the non-steroidal anti-inflammatory drugs (NSAIDs) currently marketed produce severe gastro-toxic side effects. The benefits of producing NSAIDs without these side effects are …
Number of citations: 82 academic.oup.com
M Yonezumi, S Okumoto, S Kanaoka… - Journal of Polymer …, 2008 - Wiley Online Library
Living cationic copolymerization of amide‐functional vinyl ethers with isobutyl vinyl ether (IBVE) was achieved using SnCl 4 in the presence of ethyl acetate at 0 C: the number–average …
Number of citations: 20 onlinelibrary.wiley.com
A Brizzi, S Maramai, F Aiello, MC Baratto… - International Journal of …, 2022 - mdpi.com
α-Lipoic acid is a sulfur-containing nutrient endowed with pleiotropic actions and a safe biological profile selected to replace the unsaturated alkyl acid of capsaicin with the aim of …
Number of citations: 2 www.mdpi.com

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